Cas no 553-20-8 (N-(5-Nitro-2-propoxyphenyl)acetamide)

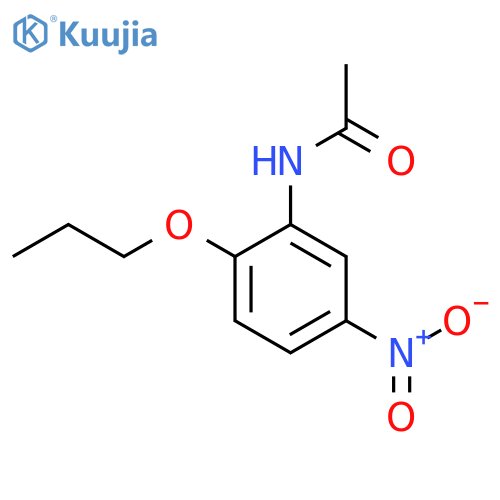

553-20-8 structure

商品名:N-(5-Nitro-2-propoxyphenyl)acetamide

N-(5-Nitro-2-propoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide,N-(5-nitro-2-propoxyphenyl)-

- Falimint

- N-(5-Nitro-2-propoxyphenyl)acetamide

- 2-Acetamino-4-nitropropoxybenzen

- 5'-Nitro-2'-propoxyacetanilide

- AC1Q1ZNH

- AC1Q2YBW

- acetic acid-(5-nitro-2-propoxy-anilide)

- Acetylaminonitropropoxybenzene

- Essigsaeure-(5-nitro-2-propoxy-anilid)

- Essigsaeure-(5-nitro-2-propyloxy-anilid)

- Falimint (TN)

- N-(5-nitro-2-propoxyphenyl)-acetamide

- SureCN222384

- Acetamide, N-(3-nitro-6-propoxyphenyl)

- SCHEMBL222384

- 5'-Nitro-2'-propoxyacetanilid

- 5//'-Nitro-2//'-propoxyacetanilide

- AKOS030229100

- PRONILIDE [WHO-DD]

- UNII-I26A23734J

- 1-Propoxy-2-acetamino-4-nitrobenzene

- 1-Propoxy-2-acetamino-2-nitrobenzol

- N-(5-Nitro-2-propoxyphenyl)acetamide #

- Q4073296

- ACETANILIDE, 5'-NITRO-2'-PROPOXY-

- Oprea1_169624

- 5'-NITRO-2'-PROPOXYACETANILIDE [MI]

- AE-848/32817060

- DTXSID20203819

- OPTZOXDYEFIPJZ-UHFFFAOYSA-N

- CHEBI:134968

- HY-W176576

- 553-20-8

- NS00009410

- 2-PROPOXY-5-NITROACETANILIDE

- 5'-Nitro-2'-propoxyacetanilide, 8CI

- N-(5-Nitro-2-propoxyphenyl)acetamide, 9CI

- Acetamide, N-(5-nitro-2-propoxyphenyl)-

- D07553

- CS-0237691

- N-(5-Nitro-2-propxyphenyl)acetamide

- EN300-18649

- pronilide

- I26A23734J

-

- インチ: InChI=1S/C11H14N2O4/c1-3-6-17-11-5-4-9(13(15)16)7-10(11)12-8(2)14/h4-5,7H,3,6H2,1-2H3,(H,12,14)

- InChIKey: OPTZOXDYEFIPJZ-UHFFFAOYSA-N

- ほほえんだ: CCCOc1ccc(cc1NC(=O)C)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 238.09542

- どういたいしつりょう: 238.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.2507 (rough estimate)

- ゆうかいてん: 102.5°C

- ふってん: 380.83°C (rough estimate)

- フラッシュポイント: 201.8±24.6 °C

- 屈折率: 1.5700 (estimate)

- PSA: 81.47

- LogP: 1.60

- じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(5-Nitro-2-propoxyphenyl)acetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(5-Nitro-2-propoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N926055-250mg |

N-(5-Nitro-2-propoxyphenyl)acetamide |

553-20-8 | 250mg |

$ 80.00 | 2022-06-03 | ||

| Enamine | EN300-18649-10.0g |

N-(5-nitro-2-propoxyphenyl)acetamide |

553-20-8 | 95% | 10.0g |

$431.0 | 2023-02-08 | |

| Aaron | AR00DIXB-1g |

Falimint |

553-20-8 | 95% | 1g |

$122.00 | 2025-02-10 | |

| Aaron | AR00DIXB-2.5g |

Falimint |

553-20-8 | 95% | 2.5g |

$221.00 | 2023-12-14 | |

| A2B Chem LLC | AG29955-250mg |

N-(5-Nitro-2-propoxyphenyl)acetamide |

553-20-8 | 95% | 250mg |

$73.00 | 2024-04-19 | |

| Enamine | EN300-18649-0.05g |

N-(5-nitro-2-propoxyphenyl)acetamide |

553-20-8 | 95% | 0.05g |

$21.0 | 2023-09-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308361-10g |

Falimint |

553-20-8 | 98% | 10g |

¥10080.00 | 2024-05-09 | |

| A2B Chem LLC | AG29955-500mg |

N-(5-Nitro-2-propoxyphenyl)acetamide |

553-20-8 | 95% | 500mg |

$91.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308361-1g |

Falimint |

553-20-8 | 98% | 1g |

¥1764.00 | 2024-05-09 | |

| TRC | N926055-25mg |

N-(5-Nitro-2-propoxyphenyl)acetamide |

553-20-8 | 25mg |

$ 50.00 | 2022-06-03 |

N-(5-Nitro-2-propoxyphenyl)acetamide 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

553-20-8 (N-(5-Nitro-2-propoxyphenyl)acetamide) 関連製品

- 93-27-6(N-(2-Methoxy-4-nitrophenyl)acetamide)

- 116496-76-5(4-Acetamido-3-ethoxynitrobenzene)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬